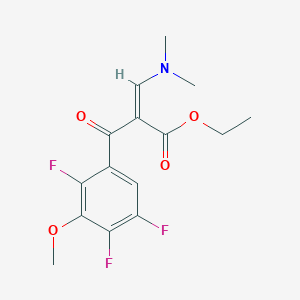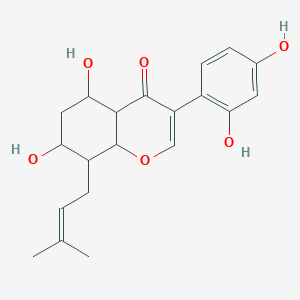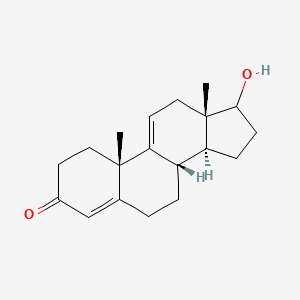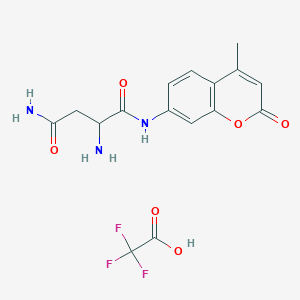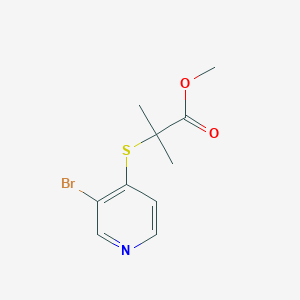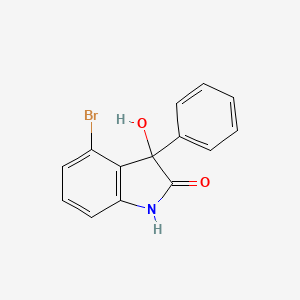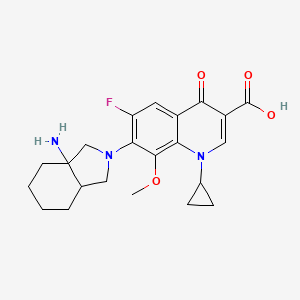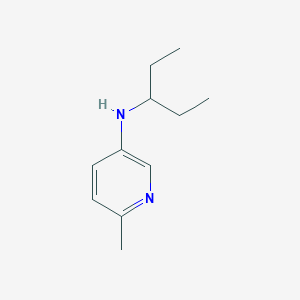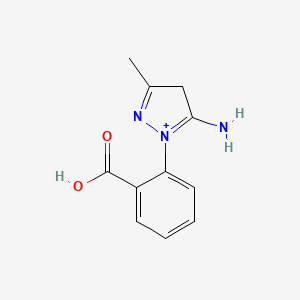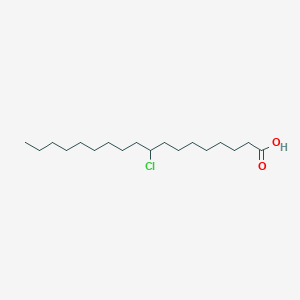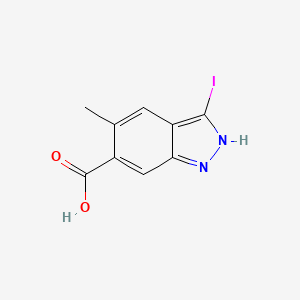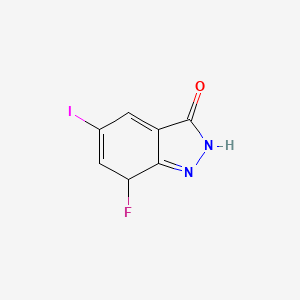
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a fluorine atom at the 7th position and an iodine atom at the 5th position of the indazole ring. The indazole core is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
The synthesis of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a substituted benzene derivative, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The final step often involves cyclization to form the indazole ring. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- can be compared with other indazole derivatives, such as:
3H-Indazol-3-one, 1,2-dihydro-: Lacks the fluorine and iodine substitutions, resulting in different chemical and biological properties.
7-Fluoro-1,2-dihydro-3H-indazol-3-one: Similar but lacks the iodine substitution.
5-Iodo-1,2-dihydro-3H-indazol-3-one: Similar but lacks the fluorine substitution.
The unique combination of fluorine and iodine atoms in 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- imparts distinct properties that differentiate it from these similar compounds .
Propriétés
Formule moléculaire |
C7H4FIN2O |
|---|---|
Poids moléculaire |
278.02 g/mol |
Nom IUPAC |
7-fluoro-5-iodo-2,7-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4FIN2O/c8-5-2-3(9)1-4-6(5)10-11-7(4)12/h1-2,5H,(H,11,12) |
Clé InChI |
WYDZBTUZTHTZGT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=NNC2=O)C1F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


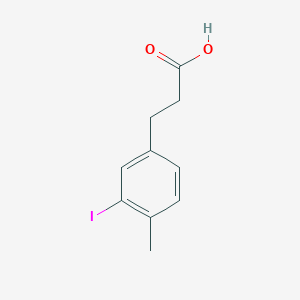
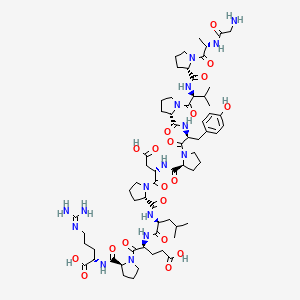
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B12327547.png)
